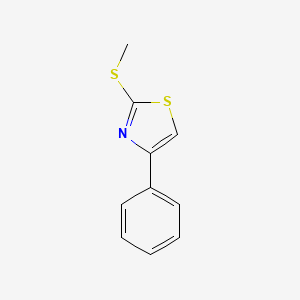

2-Methylthio-4-phenyl-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylthio-4-phenyl-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a methylthio group (-SCH3) attached to the second carbon and a phenyl group (-C6H5) attached to the fourth carbon of the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-phenylthiazole with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C6H5C3H2Br+NaSCH3→C6H5C3H2SCH3+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Functionalization of Thiazole Derivatives

Thiazole derivatives often undergo further reactions to introduce substituents. Examples include:

-

Amide Formation : Reaction with acid chlorides (e.g., substituted aromatic acid chlorides) in the presence of pyridine to form amide derivatives .

-

Coupling Reactions : Diazonium salt coupling (e.g., phenyldiazonium chloride) to introduce arylazo groups .

-

Antimicrobial Activity : Thiazoles with substituents like methyl or phenyl groups show moderate to good antibacterial/antifungal activity .

For 2-Methylthio-4-phenyl-thiazole , potential functionalization could involve:

-

Oxidation/Reduction : Conversion of the methylthio group to sulfoxide or sulfone derivatives.

-

Cross-Coupling Reactions : Palladium-catalyzed reactions to introduce aryl or alkyl groups.

Biological Activity Trends in Thiazole Derivatives

Thiazoles exhibit diverse biological activities, with substituents influencing potency:

-

Antimicrobial Activity :

-

Anticancer Activity :

Structural Analysis

The molecular structure of This compound (C₉H₇NS₂) includes a thiazole ring with a phenyl group at position 4 and a methylthio group at position 2. Key structural features:

-

Thiazole ring : Five-membered ring with sulfur and nitrogen atoms.

-

Substituents : Phenyl (aromatic, electron-donating) and methylthio (bulky, electron-donating).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer potential of 2-methylthio-4-phenyl-thiazole derivatives has been extensively studied. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study synthesized several derivatives of thiazole and evaluated their cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Notably, one derivative demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating potent growth inhibitory effects .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | HT29 | 2.01 |

| 5a | HeLa | 5.67 |

| 5c | A549 | 3.45 |

This data underscores the potential of thiazole derivatives as promising candidates for cancer therapy.

Anticonvulsant Properties

Thiazole compounds have also been investigated for their anticonvulsant activity. The structure-activity relationship studies indicate that specific substitutions on the thiazole ring enhance their efficacy against seizures.

Case Study: Anticonvulsant Evaluation

In a study involving various thiazole derivatives, certain compounds exhibited significant protective effects in seizure models. For instance, a derivative with a para-halogeno substitution showed a median effective dose significantly lower than standard anticonvulsants like ethosuximide .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| 4a | MES | 24.38 |

| 4b | scPTZ | 88.23 |

These findings highlight the therapeutic potential of thiazole derivatives in managing epilepsy and other seizure disorders.

Antiviral Activity

Recent investigations have revealed that certain thiazole derivatives exhibit antiviral properties, particularly against viruses such as Chikungunya.

Case Study: Inhibition of Chikungunya Virus

A specific derivative, identified as 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, demonstrated significant antiviral activity with an EC50 value of 0.6 µM against Chikungunya virus, alongside no observed cytotoxicity . This compound was shown to inhibit viral replication by blocking subgenomic viral RNA translation.

Table 3: Antiviral Activity Against Chikungunya Virus

| Compound | EC50 (µM) | CC50 (µM) | Viral Titer Reduction (logs) |

|---|---|---|---|

| Compound 1 | 0.6 | 132 | 6.9 |

| Compound 26 | 0.45 | - | 8.7 |

These results indicate the potential for developing thiazole-based drugs targeting viral infections.

Wirkmechanismus

The mechanism of action of 2-Methylthio-4-phenyl-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Methylthio)aniline: Another thiazole derivative with a similar structure but different functional groups.

4-Phenylthiazole: Lacks the methylthio group, resulting in different chemical properties.

2-Methylthio-2-imidazoline: Contains a similar methylthio group but has an imidazoline ring instead of a thiazole ring.

Uniqueness

2-Methylthio-4-phenyl-thiazole is unique due to the presence of both a methylthio group and a phenyl group on the thiazole ring

Eigenschaften

Molekularformel |

C10H9NS2 |

|---|---|

Molekulargewicht |

207.3 g/mol |

IUPAC-Name |

2-methylsulfanyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI-Schlüssel |

UCLTXHQWNOTMBR-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC(=CS1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.